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molecular formula C11H15NO3S B8620538 N-(3-acetylphenyl)-1-propane-sulfonamide

N-(3-acetylphenyl)-1-propane-sulfonamide

Cat. No. B8620538
M. Wt: 241.31 g/mol
InChI Key: UCWAFKWASMQSMC-UHFFFAOYSA-N
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Patent
US07947688B2

Procedure details

1 g (7.4 mmol) of 3-aminoacetophenone were dissolved in 35 ml of dry dichloromethane. To the resultant solution cooled at 0° C. 0.89 ml (11.09 mmol) of anhydrous pyridine and 1.26 g (8.87 mmol) of 1-propanesulfonic acid chloride were added. After stirring the reaction mixture for 20 h at room temperature and under inert atmosphere, 15 ml of water were added. The two layers were separated, and the aqueous layer was washed with 2×15 ml of dichloromethane. The organic layers were washed with 30 ml of water and dried over anhydrous sodium sulfate. The dichloromethane layer was evaporated to dryness to yield a yellow solid, 1.8 g (yield=100%) of N-(3-acetylphenyl)-1-propane-sulfonamide which was directly used for the following reaction.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.89 mL
Type
reactant
Reaction Step Three
Quantity
1.26 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[CH:5]=1)=[O:3].N1C=CC=CC=1.[CH2:17]([S:20](Cl)(=[O:22])=[O:21])[CH2:18][CH3:19].O>ClCCl>[C:2]([C:4]1[CH:5]=[C:6]([NH:10][S:20]([CH2:17][CH2:18][CH3:19])(=[O:22])=[O:21])[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)N
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.89 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.26 g
Type
reactant
Smiles
C(CC)S(=O)(=O)Cl
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 20 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The two layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with 2×15 ml of dichloromethane
WASH
Type
WASH
Details
The organic layers were washed with 30 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was evaporated to dryness

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)NS(=O)(=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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